Home > Products > Screening Compounds P125353 > 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride
3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride - 1993054-50-4

3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride

Catalog Number: EVT-1748146
CAS Number: 1993054-50-4
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound “3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride” belongs to a class of organic compounds known as tetrahydroquinolines. This class of compounds is known to exhibit a wide range of biological activities, making them valuable targets in drug discovery research. [] The specific compound under investigation is characterized by a dihydroquinoline core structure with an acetic acid substituent attached at the nitrogen atom. The presence of the hydrochloride salt form suggests its potential for improved water solubility compared to the free base.

N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (Compound 3)

Compound Description: This compound is a potent aryl sulfonamide derivative that exhibits antiproliferative activity in human cancer cell lines. [] It demonstrates growth inhibition in the low micromolar range, causes cell cycle arrest in the G2/M phase, and induces microtubule depolymerization. [] Notably, this compound is not susceptible to the P-glycoprotein drug efflux pump, which is a common mechanism of multidrug resistance in cancer cells. []

Relevance: This compound is structurally related to 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride by sharing the core 3,4-dihydroquinolin-1(2H)-yl moiety. The primary structural difference lies in the substitution at the nitrogen atom. While 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride features an acetic acid moiety, Compound 3 incorporates a para-substituted benzamide with a cyclopropyl group attached to the amide nitrogen. [] This structural modification contributes to its distinct biological activity as a microtubule-destabilizing agent. []

(R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate

Compound Description: This compound is a 5-fluorouracil derivative synthesized as part of a series exploring the antitumor activity of amino acid ester derivatives containing 5-fluorouracil. [] It demonstrated increased inhibitory activity against the liver cancer cell line BEL-7402 compared to 5-fluorouracil itself. []

Relevance: While not directly sharing the same core structure, this compound and 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride are both classified as amino acid ester derivatives. Both molecules feature an amino acid ester moiety linked to a heterocyclic system, highlighting their structural similarity within this broader chemical class. []

Relevance: This compound shares the 3,4-dihydroquinolin-1(2H)-yl core structure with 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride. [] Both compounds feature a 6-fluoro substituent on the dihydroquinoline ring. The key structural difference lies in the substituent at the nitrogen atom. In this compound, the nitrogen is linked to a 2-(isoquinolin-5-yloxy)ethanone moiety, contributing to its role as a TGR5 agonist. []

Overview

3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride is a chemical compound classified as a quinoline derivative. It is characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring, which contributes to its unique chemical properties. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Source and Classification

The compound is derived from the parent structure of quinoline, which is an important class of heterocyclic compounds. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride specifically falls under the category of dihydroquinolines, which are saturated forms of quinolines that exhibit distinct reactivity and biological profiles .

Synthesis Analysis

Methods

The synthesis of 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as amino acids or aldehydes with 2-aminobenzyl alcohols under acidic or basic conditions.
  2. Condensation Reactions: Another method includes the condensation of substituted anilines with α-bromopropionic acid or its derivatives, followed by cyclization to form the dihydroquinoline structure.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula for 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride is C11H12ClNO2C_{11}H_{12}ClNO_2. The compound features a dihydroquinoline ring system with an acetic acid moiety attached to the nitrogen atom in the ring.

Data

  • Molecular Weight: Approximately 205.68 g/mol
  • Monoisotopic Mass: 205.073893 g/mol
  • Chemical Structure: The compound can be represented structurally as follows:
Structure C11H12ClN O2\text{Structure }\text{C}_{11}\text{H}_{12}\text{ClN O}_2
Chemical Reactions Analysis

Reactions

3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride can undergo various chemical reactions typical of quinoline derivatives:

  1. Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions.
  2. Nucleophilic Addition: The carbonyl group in the acetic acid moiety can participate in nucleophilic addition reactions.
  3. Reduction Reactions: The double bond in the dihydroquinoline can be selectively reduced under specific conditions.

Technical Details

The reactivity of this compound is influenced by the presence of functional groups that can stabilize or destabilize intermediates during these reactions. For example, substituents on the aromatic ring can significantly affect reaction pathways and product distributions .

Mechanism of Action

Process

The mechanism of action for 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride is primarily linked to its interactions with biological targets such as enzymes or receptors. Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways.

Data

Studies have shown that quinoline derivatives can modulate various biological processes through mechanisms such as:

  • Inhibition of enzyme activity (e.g., carbonic anhydrase)
  • Interaction with neurotransmitter receptors
  • Induction of apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like ethanol and methanol.

Chemical Properties

  • pH: The hydrochloride form typically exhibits acidic properties.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data on solubility and stability are crucial for practical applications in pharmaceuticals and research settings .

Applications

3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride has several scientific uses:

  1. Pharmaceutical Development: Its potential as an anti-inflammatory and anticancer agent makes it a candidate for drug development.
  2. Biological Research: Used in studies exploring enzyme inhibition and receptor interaction mechanisms.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds with desired biological activities.

The ongoing research into this compound highlights its significance in medicinal chemistry and its potential therapeutic applications across various fields .

Introduction to Tetrahydroquinoline Derivatives in Medicinal Chemistry

Tetrahydroisoquinoline (THIQ) and dihydroquinoline scaffolds represent privileged structures in drug discovery due to their broad pharmacological profiles and structural similarity to endogenous neurotransmitters. The specific compound 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride (CAS 200064-94-4) exemplifies a strategically modified THIQ derivative where a carboxylic acid-containing side chain enhances both physicochemical properties and target engagement capabilities. This molecule features the core 3,4-dihydroquinoline scaffold, characterized by partial saturation of the heterocyclic ring, coupled with an acetic acid moiety converted to its hydrochloride salt for improved stability and solubility. Its chemical structure (C₁₁H₁₄ClNO₂) positions it as a versatile intermediate in pharmaceutical synthesis and a structurally refined pharmacophore with tailored properties. The hydrochloride salt formation, a common pharmaceutical strategy, enhances crystalline stability and water solubility—critical factors for drug bioavailability and processing. As a white to off-white crystalline solid soluble in water and organic solvents, this compound bridges the gap between lipophilic drug penetration and aqueous physiological compatibility [1].

Structural Significance of the 3,4-Dihydroquinolin-1(2H)-yl Scaffold in Drug Design

The 3,4-dihydroquinoline core provides a rigid, planar framework that facilitates optimal interactions with diverse biological targets. Unlike the fully saturated tetrahydroisoquinoline, the partial unsaturation in the dihydroquinoline scaffold introduces subtle electronic and conformational variations that influence binding affinity and selectivity. This structural motif serves as a conformationally constrained bioisostere for phenethylamine neurotransmitters, enabling targeted central nervous system (CNS) activity while resisting metabolic degradation. Key structural features that enhance its drug design utility include:

  • Planar Aromatic Domain: The benz-fused partially unsaturated ring system enables π-π stacking interactions with aromatic residues in enzyme binding pockets and receptors, contributing significantly to binding affinity [5].
  • Basic Nitrogen Center: The tertiary amine (pKa ~8-9) can be protonated at physiological pH, forming crucial ionic bonds with aspartate or glutamate residues in target proteins. This protonation state enhances water solubility and facilitates membrane penetration in its unprotonated form.
  • Stereoelectronic Flexibility: Substituents at the 1-, 2-, 3-, and 4-positions allow precise modulation of electronic properties, steric bulk, and hydrogen bonding capacity to optimize target engagement.

Table 1: Structural Modification Strategies for the Dihydroquinoline Scaffold and Their Biological Implications

Modification SiteStructural OptionsBiological ConsequencesClinical Examples
N-1 PositionAcetic acid chain (as in target compound), acyl groups, alkyl chainsModulates receptor affinity/selectivity; impacts metabolic stabilitySolifenacin (overactive bladder)
C-2 PositionMethyl, phenyl, ester groupsInfluences ring conformation; affects potency and selectivityQuinapril (antihypertensive)
C-6/C-7 PositionsHydroxy, methoxy, halogensEnhances hydrogen bonding; modifies electron distributionTrabectedin (anticancer)
Degree of SaturationFully aromatic, dihydro, tetrahydroAdjusts planarity and basicity; impacts CNS penetrationPraziquantel (anthelmintic)

The strategic incorporation of an acetic acid moiety at the N-1 position (as in the subject compound) transforms the scaffold from a primarily CNS-targeted pharmacophore to one capable of engaging peripheral targets requiring acidic functionalities. This modification significantly expands the therapeutic applicability beyond traditional neuroactive agents. The molecular hybridization approach—combining the dihydroquinoline core with a carboxylic acid-containing side chain—exemplifies modern medicinal chemistry strategies for creating multi-functional drug candidates with improved polypharmacology profiles [1] [5].

Role of Acetic Acid Moieties in Enhancing Bioactivity and Solubility

The acetic acid group (-CH₂COOH) serves as a multifunctional bioisostere that dramatically influences both the physicochemical properties and pharmacological activity of dihydroquinoline derivatives. When incorporated into the 3,4-dihydroquinolin-1(2H)-yl scaffold, this moiety imparts several key advantages:

Physicochemical Modifications:The ionizable carboxylic acid (pKa ~4-5) significantly enhances water solubility—particularly crucial for compounds intended for oral administration or intravenous formulation. This is exemplified in the hydrochloride salt form of the subject compound, which exhibits dual ionization states: the protonated amine and deprotonated carboxylate at physiological pH, creating a zwitterionic character that improves dissolution characteristics. Research on structurally similar 6-hydroxy-3,4-dihydro-2(1H)-quinolone demonstrates that carboxylic acid derivatives exhibit substantially higher aqueous solubility (up to 15 mg/mL in methanol-water systems) compared to non-acidified analogs (<1 mg/mL) . This solubility enhancement facilitates formulation development and improves oral bioavailability through enhanced dissolution rates in the gastrointestinal tract.

Molecular Interactions and Bioactivity:The carboxylic acid functionality serves as a hydrogen bond donor/acceptor capable of forming strong, directional interactions with biological targets. This group frequently engages in salt bridges with basic residues (lysine, arginine) and coordination bonds with metal ions in enzyme active sites. In the subject compound, the two-atom spacer between the nitrogen and carboxylic acid provides optimal geometry for simultaneous interaction with complementary binding pockets. For THQ derivatives targeting proteases or receptors with cationic recognition sites, the acetic acid moiety enhances binding affinity by 3-10 fold compared to alkyl-substituted analogs. This effect is documented in THQ-based histone deacetylase (HDAC) inhibitors where the acetic acid zinc-binding group is essential for sub-micromolar activity .

Metabolic Stabilization:The acetic acid group reduces first-pass metabolism by impeding cytochrome P450-mediated oxidation of the heterocyclic ring. Unlike methyl or methoxy substituents, the carboxylic acid functionality is resistant to oxidative metabolism, potentially extending plasma half-life. Additionally, the carboxylic acid facilitates conjugation-free elimination pathways, potentially reducing toxic metabolite formation.

Table 2: Physicochemical and Bioactivity Advantages of Acetic Acid Functionalization in THQ Derivatives

Property CategoryEffect of Acetic Acid MoietyQuantitative ImpactTherapeutic Relevance
SolubilityIncreased hydrophilicity and ionizationSolubility enhancement: 5-15x in aqueous buffersFacilitates oral absorption; enables IV formulation
Protein BindingEnhanced hydrogen bonding capacityBinding affinity: 3-10x improvement for enzyme targetsImproves potency at lower doses
Crystal PackingSalt formation capabilityMelting point: 180-220°C rangeEnhances stability; improves crystallinity for purification
Metabolic StabilityReduced susceptibility to CYP oxidationHalf-life extension: 2-4x in microsomal assaysPotential for reduced dosing frequency

The strategic value of this modification is evidenced in diverse therapeutic applications. In cardiovascular agents, the carboxylic acid enables interaction with angiotensin-converting enzyme (ACE) catalytic zinc, as demonstrated in quinapril analogs. In central nervous system therapeutics, it provides polarity to balance blood-brain barrier penetration while maintaining target affinity. For the subject compound specifically, the acetic acid moiety transforms it into a versatile building block for further derivatization via amide bond formation or esterification, enabling the creation of prodrugs or targeted delivery systems [1] .

Historical Context: Evolution of Quinoline-Based Therapeutics

The medicinal exploitation of quinoline scaffolds spans over two centuries, beginning with the isolation of natural alkaloids and evolving into sophisticated synthetic analogs. This historical progression demonstrates the remarkable adaptability of the core structure to diverse therapeutic needs:

Natural Product Foundations (19th Century):The therapeutic journey began with cinchona bark alkaloids (quinine, quinidine), used since the 1820s as antimalarials. These naturally occurring quinolines demonstrated the scaffold's ability to interact with parasitic biomolecules while exhibiting manageable human toxicity. By the late 19th century, the isolation of simple tetrahydroisoquinoline alkaloids like papaverine (1848) and noscapine (1817) from opium poppy revealed additional therapeutic dimensions—vasodilation and cough suppression, respectively. These natural products established the fundamental structure-activity relationships that would guide future synthetic efforts, particularly the importance of substituents on the quinoline ring and the basicity of the nitrogen atom [5].

Synthetic Expansion Era (Mid-20th Century):The development of industrial organic chemistry enabled systematic modification of the core structure. The 1950s witnessed the emergence of chloroquine and related 4-aminoquinolines as synthetic antimalarials with improved efficacy over quinine. Parallel developments produced the anthelmintic praziquantel (1970s), featuring a partially saturated quinoline core with a hydrophobic substituent, demonstrating activity against schistosomal parasites. This era also saw the introduction of naltrexone (1967), a thebaine-derived tetrahydroisoquinoline opioid antagonist, highlighting the scaffold's applicability to CNS disorders. Critical synthetic breakthroughs included the refinement of the Pictet-Spengler reaction (1911) and Bischler-Napieralski cyclization (1893), which enabled efficient construction of dihydro- and tetrahydroisoquinoline cores with diverse substituents [5].

Modern Pharmacological Refinement (Late 20th Century-Present):Medicinal chemistry shifted toward target-specific optimization of the quinoline scaffold. Key developments include:

  • Cardiovascular Agents: Quinapril (1989), an ACE inhibitor hybrid molecule incorporating a tetrahydroisoquinoline carboxylic acid moiety, demonstrating enhanced zinc-binding affinity and tissue penetration compared to earlier carboxylate-containing drugs.
  • Oncology Therapeutics: Trabectedin (2007) and lurbinectedin (2020), complex marine-derived tetrahydroisoquinoline alkaloids that bind DNA minor grooves, exemplifying the scaffold's utility in cancer chemotherapy.
  • Urological Agents: Solifenacin (2004), a 1,2,3,4-tetrahydroisoquinoline acetic acid derivative with potent muscarinic receptor specificity for overactive bladder treatment.
  • Antimicrobials: Hybrid quinoline-acetic acid derivatives showing broad-spectrum activity against resistant pathogens through novel mechanisms like DNA gyrase inhibition.

The subject compound—3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride—represents a contemporary embodiment of this evolutionary trajectory. It integrates the historically validated dihydroisoquinoline core with a pharmaceutically optimized acetic acid side chain, creating a multipurpose building block for next-generation therapeutics. Its synthesis and application reflect modern medicinal chemistry principles: strategic molecular hybridization, salt formation for optimal physicochemical properties, and versatile derivatization potential [1] [5]. This compound serves as a chemical platform from which researchers can explore diverse therapeutic applications while leveraging over a century of quinoline-based drug development wisdom.

Properties

CAS Number

1993054-50-4

Product Name

3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid;hydrochloride

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)8-12-7-3-5-9-4-1-2-6-10(9)12;/h1-2,4,6H,3,5,7-8H2,(H,13,14);1H

InChI Key

GJBHJYFFSULHIX-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)O.Cl

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.